molecular formula C9H9ClN4 B1296098 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 29334-67-6

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B1296098
CAS RN: 29334-67-6
M. Wt: 208.65 g/mol
InChI Key: OVXSFTFBSBIDMM-UHFFFAOYSA-N
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Description

“3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a compound that has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . The compound is part of the pyrazolyl–pyridazine ligands .


Synthesis Analysis

The compound has been synthesized as part of the process of creating organometallic η6-arene ruthenium (II) complexes . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .


Molecular Structure Analysis

The molecular formula of “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is C9H9ClN4 . The average mass is 208.648 Da and the monoisotopic mass is 208.051575 Da .


Chemical Reactions Analysis

The compound has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . These complexes interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . They also bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .


Physical And Chemical Properties Analysis

The compound is part of the pyrazolyl–pyridazine ligands . The ruthenium (II) complexes with this compound have good solvolysis stability .

Future Directions

The organometallic η6-arene ruthenium (II) complexes with “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” showed some activity (moderate) against the MCF-7 breast cancer cells . This suggests potential future directions in cancer research and treatment .

properties

IUPAC Name

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXSFTFBSBIDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313457
Record name 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS RN

29334-67-6
Record name 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 270405
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29334-67-6
Source DTP/NCI
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Record name 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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